
4-ヨード-2-イソプロポキシピリジン
概要
説明
4-Iodo-2-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H10INO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by an isopropoxy group and an iodine atom, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
科学的研究の応用
4-Iodo-2-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Biochemical Pathways
4-Iodo-2-isopropoxypyridine may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isopropoxypyridine typically involves the iodination of 2-isopropoxypyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of 4-Iodo-2-isopropoxypyridine may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product while minimizing waste and reaction time.
化学反応の分析
Types of Reactions: 4-Iodo-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction reactions can modify the pyridine ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Carbonyl derivatives of the isopropoxy group.
Reduction Products: Reduced forms of the pyridine ring or the isopropoxy group.
類似化合物との比較
2-Iodopyridine: Similar structure but with iodine at the 2-position, used in similar synthetic applications.
3-Iodopyridine: Iodine at the 3-position, also used in organic synthesis.
4-Iodopyridine: Lacks the isopropoxy group, used in various coupling reactions.
Uniqueness: 4-Iodo-2-isopropoxypyridine is unique due to the presence of both the isopropoxy group and the iodine atom, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
特性
IUPAC Name |
4-iodo-2-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGNXOCFTWLIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2582215.png)
![ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2582216.png)

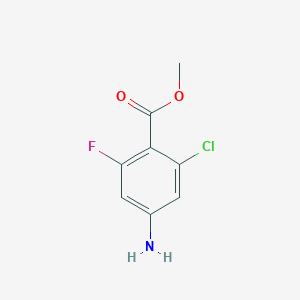
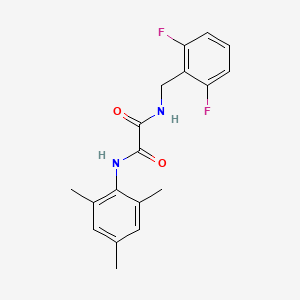
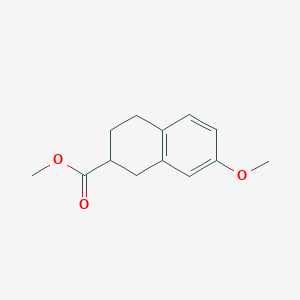
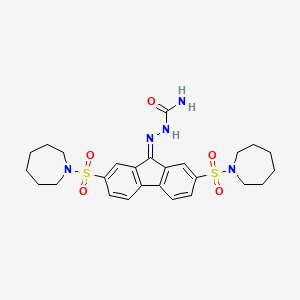
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2582227.png)
![5-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582230.png)
![3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one](/img/structure/B2582231.png)
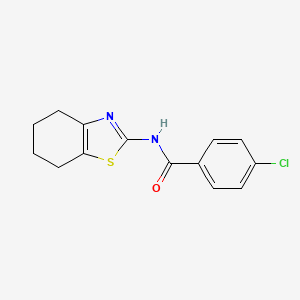
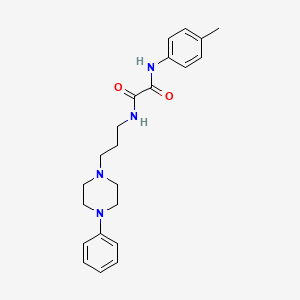
![1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2582236.png)
